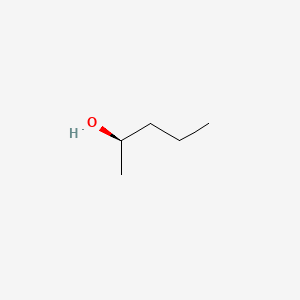

(R)-(-)-2-Pentanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-pentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-3-4-5(2)6/h5-6H,3-4H2,1-2H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVLIDXNZAXMDK-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001339054 | |

| Record name | (R)-(-)-2-Pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001339054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31087-44-2 | |

| Record name | (R)-(-)-2-Pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001339054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(-)-2-Pentanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-(-)-2-Pentanol physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of (R)-(-)-2-Pentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 31087-44-2) is a chiral secondary alcohol that serves as a valuable building block in asymmetric synthesis and is utilized in the pharmaceutical, agrochemical, and fragrance industries.[1][2] Its specific stereochemistry makes it a crucial intermediate for the synthesis of enantiomerically pure compounds, where biological activity is often dependent on the precise three-dimensional arrangement of atoms.[1] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its characterization, and its safety and handling information.

General and Physical Properties

This compound is a colorless, clear liquid with a characteristic alcoholic odor at room temperature.[1][3] It is a flammable liquid and should be handled with appropriate safety precautions.[4]

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 31087-44-2 | [1] |

| Molecular Formula | C₅H₁₂O | [1] |

| Molecular Weight | 88.15 g/mol | [1][3] |

| Appearance | Colorless, clear liquid | [1][3] |

| Odor | Characteristic alcoholic odor | [3] |

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Boiling Point | 119-120 °C | [1][5] |

| Melting Point | -73 °C (for 2-Pentanol racemate) | [6] |

| Density | 0.809 g/mL at 20 °C | [5] |

| Refractive Index (n20/D) | 1.406 | [1][5] |

| Optical Rotation [α]25/D | -13° (neat) | |

| Optical Rotation [α]20/D | -12° to -15° (neat) | [1] |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and ether.[3] | [3] |

| Vapor Density | 3.0 (vs air) | |

| Vapor Pressure | 8.047 mmHg at 25 °C (estimated) | [7] |

Chemical Properties and Reactivity

As a secondary alcohol, this compound exhibits reactivity typical of this functional group. Its chirality is a key feature, making it a useful starting material in stereoselective synthesis.

-

Oxidation: It can be oxidized to the corresponding ketone, (R)-2-pentanone, using common oxidizing agents.

-

Dehydration: Under acidic conditions, it can undergo dehydration to form pentene isomers.[8]

-

Esterification: It reacts with carboxylic acids or their derivatives to form esters.

-

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate), which then allows for nucleophilic substitution, often with inversion of configuration at the chiral center.[9]

-

Applications in Synthesis: It is used as a chiral building block for synthesizing various organic molecules, including pharmaceuticals and the banana volatile (S)-2-pentyl (R)-3-hydroxyhexanoate.[2][10]

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

Table 3: Spectral Data Identifiers for this compound

| Technique | Key Information | Reference |

| ¹H NMR | Spectra available in public databases. Protons on the carbon adjacent to the hydroxyl group (C2) are expected in the 3.4-4.5 ppm region. | [11][12][13] |

| ¹³C NMR | Spectra available in public databases. The carbon bearing the hydroxyl group (C2) typically appears in the 50-65 ppm region. | [11][13] |

| Mass Spectrometry | Electron ionization mass spectra are available, showing characteristic fragmentation patterns for secondary alcohols. | [14] |

| IR Spectroscopy | A broad O-H stretching band is expected around 3300-3400 cm⁻¹. C-O stretching is observed in the 1000-1200 cm⁻¹ region. | [11] |

Safety and Handling

This compound is a flammable liquid and is harmful if inhaled.[15] Appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a respirator, should be used when handling this chemical. It should be stored in a cool, dry, well-ventilated area away from ignition sources.[1][16]

Table 4: Safety and Handling Information for this compound

| Property | Value | Reference |

| Flash Point | 34 °C (93.2 °F) - closed cup | [7] |

| Autoignition Temperature | 347 °C (657 °F) | |

| Signal Word | Warning | |

| Hazard Codes | H226 (Flammable liquid and vapor), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) | |

| Hazard Classifications | Flammable Liquid 3; Acute Toxicity 4 (Inhalation); Specific Target Organ Toxicity - Single Exposure 3 |

Experimental Protocols

The following are generalized protocols for the characterization of this compound.

Protocol 1: Determination of Optical Rotation using Polarimetry

Objective: To measure the specific rotation of this compound.

Principle: A polarimeter measures the angle of rotation caused by passing polarized light through a sample of a chiral substance. The specific rotation is a characteristic property of a chiral compound.[17]

Methodology:

-

Instrument Calibration: Calibrate the polarimeter using a blank solvent (e.g., ethanol if the sample is diluted) to set the zero point.

-

Sample Preparation: Prepare a solution of this compound of a known concentration (c, in g/mL). If measuring neat, the concentration is equal to the density of the liquid.[18]

-

Measurement:

-

Fill the polarimeter cell (of a known path length, l, in decimeters) with the sample, ensuring no air bubbles are present.

-

Place the cell in the polarimeter.

-

Measure the observed angle of rotation (α).[17]

-

-

Calculation of Specific Rotation [α]:

-

Use Biot's law: [α] = α / (l * c).[17]

-

The temperature and the wavelength of the light source (usually the sodium D-line, 589 nm) should be recorded and reported with the result.

-

Protocol 2: Enantiomeric Purity Analysis by Chiral Gas Chromatography (GC)

Objective: To determine the enantiomeric excess (e.e.) of a sample of this compound.

Principle: Chiral GC uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation and different retention times.[19]

Methodology:

-

Sample Preparation:

-

GC System and Column:

-

GC Conditions (Typical):

-

Data Analysis:

-

Integrate the peak areas for the (R) and (S) enantiomers in the resulting chromatogram.

-

Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

-

Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of 2-Pentanol and assist in its characterization.

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information on the number and environment of hydrogen atoms, while ¹³C NMR provides information about the carbon atoms.

Methodology:

-

Sample Preparation:

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Standard pulse programs are typically used for both ¹H and ¹³C acquisitions.

-

-

Spectral Analysis:

-

¹H NMR: Analyze chemical shifts, integration values (proton ratios), and splitting patterns (spin-spin coupling) to assign signals to the different protons in the molecule. The OH proton signal can be confirmed by performing a "D₂O shake," where adding D₂O to the sample causes the OH peak to disappear.[13]

-

¹³C NMR: Analyze the chemical shifts to identify the five distinct carbon environments in the 2-pentanol molecule.

-

Visualizations

Caption: Logical relationships of this compound's properties.

References

- 1. chemimpex.com [chemimpex.com]

- 2. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

- 3. Page loading... [guidechem.com]

- 4. ICSC 1428 - 2-PENTANOL (RACEMIC MIXTURE) [inchem.org]

- 5. This compound | 31087-44-2 [chemicalbook.com]

- 6. 2-Pentanol - Wikipedia [en.wikipedia.org]

- 7. This compound, 31087-44-2 [thegoodscentscompany.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Show how to convert (R)−2 -pentanol to (S)−2 -pentanethiol via a tosyla.. [askfilo.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound(31087-44-2) 1H NMR spectrum [chemicalbook.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. This compound [webbook.nist.gov]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. durhamtech.edu [durhamtech.edu]

- 17. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. benchchem.com [benchchem.com]

- 20. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. NMR Spectroscopy [www2.chemistry.msu.edu]

A Comprehensive Technical Guide to (R)-(-)-2-Pentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-2-Pentanol, a chiral secondary alcohol, is a versatile and valuable building block in the fields of organic synthesis, pharmaceutical development, and materials science. Its specific stereochemistry makes it a crucial intermediate for the enantioselective synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs), where the biological activity is often dependent on a single enantiomer. This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and applications of this compound, with a focus on detailed experimental protocols and workflows relevant to researchers and drug development professionals.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic odor. Its physical and chemical properties are summarized in the table below, providing essential data for its handling, application, and analysis.[1][2][3][4][5]

| Property | Value |

| CAS Number | 31087-44-2[1][2][3] |

| Molecular Formula | C₅H₁₂O[3][4][5] |

| Molecular Weight | 88.15 g/mol [1][3][4][5] |

| Appearance | Colorless liquid[4] |

| Boiling Point | 119-120 °C[1][3][5] |

| Density | 0.809 g/mL at 20 °C[1][5] |

| Refractive Index | n20/D 1.406[1][5] |

| Optical Rotation | [α]25/D −13°, neat[1][5] |

| Flash Point | 34 °C (93.2 °F) - closed cup[1] |

| Solubility | Soluble in alcohol; slightly soluble in water.[2] |

| Synonyms | (R)-Pentan-2-ol, (2R)-pentan-2-ol[6] |

Synthesis of this compound

The enantioselective synthesis of this compound is critical for its application in chiral chemistry. While several methods exist, biocatalytic kinetic resolution has emerged as a highly efficient and environmentally friendly approach. This method utilizes enzymes to selectively transform one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.

Biocatalytic Kinetic Resolution of Racemic 2-Pentanone

A common and effective method for producing this compound is through the asymmetric reduction of 2-pentanone using a ketoreductase (KRED) enzyme. These enzymes, often derived from microorganisms, exhibit high enantioselectivity. The process involves the selective reduction of the (S)-enantiomer of 2-pentanone to (S)-(+)-2-pentanol, leaving the unreacted (R)-(-)-2-pentanone which can then be reduced in a subsequent step, or the direct enantioselective reduction of 2-pentanone to this compound depending on the enzyme used. A more direct and increasingly popular method is the kinetic resolution of a racemic aldehyde, such as 2-methylpentanal, where the (R)-enantiomer is selectively reduced to (R)-2-methylpentanol.

Below is a generalized experimental protocol for the biocatalytic reduction of 2-pentanone to this compound.

Experimental Protocol: Biocatalytic Reduction of 2-Pentanone

Objective: To synthesize this compound via the enantioselective reduction of 2-pentanone using a ketoreductase.

Materials:

-

2-Pentanone

-

Ketoreductase (KRED) with (R)-selectivity

-

Nicotinamide adenine dinucleotide phosphate (NADPH) or a cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Standard laboratory glassware and equipment (bioreactor, stirrer, centrifuge, rotary evaporator)

-

Chiral Gas Chromatography (GC) system for analysis

Methodology:

-

Reaction Setup:

-

In a temperature-controlled bioreactor, prepare a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).

-

Add the ketoreductase enzyme to the buffer to a final concentration as recommended by the supplier.

-

Incorporate the NADPH cofactor and, if used, the components of the cofactor regeneration system.

-

Initiate stirring to ensure a homogenous mixture.

-

-

Substrate Addition:

-

Slowly add 2-pentanone to the reaction mixture. The substrate concentration should be optimized to avoid enzyme inhibition.

-

-

Reaction Conditions:

-

Maintain the reaction at a constant temperature, typically between 25-30 °C, and a controlled pH.

-

Monitor the progress of the reaction by taking aliquots at regular intervals.

-

-

Reaction Monitoring and Work-up:

-

Analyze the aliquots using chiral GC to determine the conversion of 2-pentanone and the enantiomeric excess (ee) of the this compound product.

-

Once the desired conversion and ee are achieved, terminate the reaction by removing the enzyme, for example, by centrifugation.

-

-

Product Isolation and Purification:

-

Extract the aqueous reaction mixture with an organic solvent such as ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

If necessary, purify the product further by distillation.

-

-

Characterization:

-

Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy and confirm the enantiomeric excess using chiral GC.

-

Applications in Research and Drug Development

This compound serves as a key chiral intermediate in the synthesis of a variety of high-value compounds.

-

Pharmaceutical Synthesis: It is employed in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[4] The stereocenter of this compound is often incorporated into the final drug molecule, influencing its pharmacological activity and reducing potential side effects associated with the inactive or less active enantiomer.

-

Chiral Auxiliaries and Ligands: This alcohol can be used to synthesize chiral auxiliaries and ligands for asymmetric catalysis, enabling the stereocontrolled synthesis of other chiral molecules.

-

Flavor and Fragrance Industry: this compound is also utilized as a flavoring agent and fragrance component in the food and cosmetics industries.[4]

-

Agrochemicals: It serves as a building block in the production of certain agrochemicals where stereochemistry is crucial for their biological activity.[4]

Visualizations

Experimental Workflow for Biocatalytic Synthesis

The following diagram illustrates the general workflow for the biocatalytic production of this compound.

Logical Relationship in Chiral Synthesis

The significance of this compound lies in its role as a chiral building block. The following diagram illustrates its logical placement in a generic synthetic pathway for an enantiomerically pure target molecule.

References

Spectroscopic Analysis of (R)-(-)-2-Pentanol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for (R)-(-)-2-Pentanol, tailored for researchers, scientists, and professionals in drug development. It includes detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR spectra are crucial for structural elucidation and confirmation.

1.1. ¹H NMR Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The data presented here is typically acquired in a deuterated solvent, such as chloroform-d (CDCl₃).

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| -OH | Variable (typically ~1.92) | Singlet (broad) | 1H |

| H-2 | ~3.79 | Sextet | 1H |

| H-3 | ~1.40 | Multiplet | 2H |

| H-1 | ~1.17 | Doublet | 3H |

| H-4 | ~1.52 - 1.29 | Multiplet | 2H |

| H-5 | ~0.92 | Triplet | 3H |

1.2. ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Assignment | Chemical Shift (ppm) |

| C-2 | ~67.5 |

| C-3 | ~41.5 |

| C-1 | ~23.5 |

| C-4 | ~19.0 |

| C-5 | ~14.0 |

1.3. Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of a liquid sample like this compound is as follows:

-

Sample Preparation : A small amount of the purified this compound (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[1] The addition of a small amount of a reference standard, such as tetramethylsilane (TMS), can be used for chemical shift calibration, although modern spectrometers can also reference the residual solvent peak.

-

Instrument Setup : The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity, which is crucial for high-resolution spectra.

-

Data Acquisition :

-

For ¹H NMR , a standard pulse sequence is used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For a dilute sample, a greater number of scans may be necessary to improve the signal-to-noise ratio.

-

For ¹³C NMR , due to the low natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio, longer acquisition times are generally required. Proton decoupling is commonly employed to simplify the spectrum and enhance signal intensity.[2] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[2][3][4]

-

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Processing steps include phase correction, baseline correction, and integration of the signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

2.1. IR Absorption Data

The IR spectrum of this compound shows characteristic absorption bands for an alcohol.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| O-H stretch (hydrogen-bonded) | 3500-3200 | Strong, Broad |

| C-H stretch (sp³) | 3000-2850 | Strong |

| C-O stretch | 1260-1050 | Strong |

Note: The broadness of the O-H stretching band is due to hydrogen bonding between the alcohol molecules.[5]

2.2. Experimental Protocol for IR Spectroscopy

For a liquid sample such as this compound, the spectrum can be obtained using the following methods:

-

Neat Sample (Thin Film) : A drop of the neat (undiluted) liquid is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.[6] The plates are then mounted in the spectrometer's sample holder.

-

Attenuated Total Reflectance (ATR) : A drop of the sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[7] The IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. This technique is often preferred for its simplicity and minimal sample preparation.[7]

-

Instrument Operation : A background spectrum (of the empty salt plates or ATR crystal) is first recorded.[7] Then, the sample spectrum is recorded and the background is automatically subtracted by the instrument's software to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and fragmentation pattern of a compound.

3.1. Mass Spectrometry Data

The mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions. The molecular weight of 2-pentanol is 88.15 g/mol .[8][9]

| m/z | Relative Intensity | Proposed Fragment |

| 88 | Low | [M]⁺ (Molecular Ion) |

| 73 | Moderate | [M - CH₃]⁺ |

| 70 | Low | [M - H₂O]⁺ |

| 59 | Moderate | [M - C₂H₅]⁺ |

| 45 | High (Base Peak) | [CH₃CHOH]⁺ |

Note: The molecular ion peak for primary and secondary alcohols is often weak or absent.[10][11] The fragmentation of alcohols is dominated by two main pathways: alpha-cleavage and dehydration.[11][12] The base peak at m/z 45 results from the alpha-cleavage of the bond between C2 and C3.[11][12]

3.2. Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile compounds like this compound.

-

Sample Preparation : The sample is typically diluted in a volatile solvent (e.g., methanol or dichloromethane).[13] For quantitative analysis, an internal standard may be added.[14]

-

Gas Chromatography (GC) : A small volume of the prepared sample is injected into the GC. The injector is heated to vaporize the sample.[14] The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column.[14] The column separates the components of the sample based on their boiling points and interactions with the stationary phase. For chiral analysis, a chiral stationary phase can be used to separate enantiomers.[14]

-

Mass Spectrometry (MS) : As the separated components elute from the GC column, they enter the ion source of the mass spectrometer.

-

Ionization : Electron Impact (EI) is a common ionization method where high-energy electrons bombard the molecules, causing them to ionize and fragment.[14]

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection : An electron multiplier or other detector records the abundance of each ion.

-

-

Data Analysis : The output is a mass spectrum, which is a plot of ion abundance versus m/z. The fragmentation pattern can be compared to spectral libraries (e.g., NIST) for compound identification.[15]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

References

- 1. magritek.com [magritek.com]

- 2. azom.com [azom.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. echemi.com [echemi.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. webassign.net [webassign.net]

- 7. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 8. This compound [webbook.nist.gov]

- 9. 2-Pentanol | C5H12O | CID 22386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. ttb.gov [ttb.gov]

- 14. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of Chiral Alcohols: A Technical Guide for Scientific Pioneers

Abstract

The concept of chirality, a fundamental property of molecular asymmetry, has been a cornerstone of modern chemistry and pharmacology for over a century. This in-depth technical guide provides a comprehensive overview of the discovery, history, and evolving significance of chiral alcohols. From the seminal work of Louis Pasteur to the cutting-edge asymmetric syntheses of today, this document traces the scientific journey that has enabled the precise construction of stereochemically defined molecules. Tailored for researchers, scientists, and drug development professionals, this guide delves into the pivotal experimental protocols that marked key milestones in the field, presents quantitative data to compare the efficacy of various synthetic methodologies, and illustrates the critical role of chiral alcohols in contemporary drug design and development. Through detailed historical accounts, meticulous experimental descriptions, and illustrative diagrams, this whitepaper aims to be an invaluable resource for those engaged in the synthesis and application of these vital chemical entities.

A Glimpse into the Mirror: The Historical Unveiling of Chirality

The story of chiral alcohols is intrinsically linked to the discovery of molecular "handedness" or chirality. The first indications of this phenomenon emerged from the study of the interaction of certain organic compounds with polarized light.

The Dawn of Optical Activity: Jean-Baptiste Biot's Pioneering Observations

In the early 19th century, the French physicist Jean-Baptiste Biot laid the groundwork for stereochemistry by discovering that solutions of certain organic compounds, including tartaric acid, could rotate the plane of polarized light.[1] This phenomenon, which he termed "optical activity," suggested a fundamental asymmetry at the molecular level. Biot observed that some substances rotated light to the right (dextrorotatory), while others rotated it to the left (levorotatory).

Louis Pasteur: A Meticulous Separation of Mirror-Image Crystals

The true breakthrough in understanding molecular asymmetry came in 1848 through the meticulous work of the French chemist and microbiologist Louis Pasteur.[2] While studying the crystalline forms of sodium ammonium tartrate, a salt of tartaric acid, Pasteur made a remarkable observation. He noticed that the racemic (optically inactive) form of the salt crystallized into two distinct types of crystals that were mirror images of each other, much like a pair of hands.[3][4] These "hemihedral" crystals were physically separable.

With painstaking effort, using a pair of tweezers and a magnifying glass, Pasteur manually separated the two crystal forms.[3] He then prepared separate solutions of each crystal type and measured their optical activity. To his astonishment, one solution was dextrorotatory, identical to the naturally occurring tartaric acid, while the other was levorotatory to the same degree.[2] When he mixed equal amounts of the two solutions, the resulting mixture was optically inactive, identical to the starting racemic tartrate.[5] This elegant experiment provided the first conclusive evidence for the existence of enantiomers – non-superimposable mirror-image molecules.[3]

Pasteur's work extended beyond manual separation. He later discovered that a mold, Penicillium glaucum, when grown in a solution of racemic ammonium tartrate, would selectively consume the dextrorotatory enantiomer, leaving behind the levorotatory form.[3] This discovery of "biological resolution" was a profound insight into the stereospecificity of biological processes and foreshadowed the critical role of chirality in pharmacology.[6]

From Resolution to Revolution: The Evolution of Chiral Alcohol Synthesis

For many decades following Pasteur's discoveries, the primary method for obtaining enantiomerically pure compounds, including chiral alcohols, was through the resolution of racemic mixtures. However, these methods are inherently inefficient, with a maximum theoretical yield of 50% for the desired enantiomer. The latter half of the 20th century witnessed a paradigm shift with the advent of asymmetric synthesis, which aims to create a single enantiomer directly.

Classical Resolution Techniques

Classical resolution methods rely on the conversion of a racemic mixture of enantiomers into a pair of diastereomers, which, due to their different physical properties, can be separated.

-

Diastereomeric Salt Formation: This is one of the most common methods for resolving racemic alcohols that also contain an acidic or basic functional group. The racemic alcohol is reacted with a chiral resolving agent (a chiral acid or base) to form a mixture of diastereomeric salts. These salts, having different solubilities, can then be separated by fractional crystallization. The desired enantiomer is subsequently recovered by removing the resolving agent.[7]

-

Enzymatic Resolution: Leveraging the high stereoselectivity of enzymes, this method involves the selective transformation of one enantiomer in a racemic mixture. For example, a lipase can be used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers.[8]

The Dawn of Asymmetric Synthesis

The development of methods to directly synthesize a single enantiomer of a chiral alcohol from a prochiral precursor marked a significant leap forward. This field, known as asymmetric synthesis, has been recognized with multiple Nobel Prizes and continues to be an area of intense research.

-

Chiral Metal-Hydride Catalysis: The pioneering work of Ryoji Noyori on asymmetric hydrogenation revolutionized the synthesis of chiral alcohols. Ruthenium complexes containing chiral phosphine ligands, such as BINAP, are highly effective catalysts for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols with high yields and enantiomeric excess (ee).[9]

-

Organocatalysis: In recent years, the use of small organic molecules as catalysts for asymmetric transformations has gained prominence. Chiral oxazaborolidines, for instance, are effective catalysts for the enantioselective reduction of ketones with borane.[10]

-

Biocatalysis: Building on Pasteur's early observations, modern biocatalysis utilizes whole cells or isolated enzymes, such as alcohol dehydrogenases, to catalyze the reduction of prochiral ketones to chiral alcohols with exceptional enantioselectivity under mild, environmentally friendly conditions.[11][12]

Quantitative Insights: A Comparative Look at Synthetic Efficacy

The efficacy of different methods for preparing chiral alcohols can be compared based on key quantitative metrics, primarily enantiomeric excess (ee) and yield. The following tables provide a summary of representative data for the synthesis of various chiral alcohols using historical and modern techniques.

Table 1: Specific Rotation of Common Chiral Alcohols

| Chiral Alcohol | Enantiomer | Specific Rotation ([α]D) | Solvent |

| 2-Butanol | (R)-(-)-2-Butanol | -13.52° | Neat |

| 2-Butanol | (S)-(+)-2-Butanol | +13.52° | Neat |

| 2-Hexanol | (R)-(-)-2-Hexanol | -11.5° | Ethanol |

| 2-Hexanol | (S)-(+)-2-Hexanol | +11.5° | Ethanol |

| 1-Phenylethanol | (R)-(+)-1-Phenylethanol | +42.5° | Chloroform |

| 1-Phenylethanol | (S)-(-)-1-Phenylethanol | -42.5° | Chloroform |

| Tartaric Acid | (2R,3R)-(+)-Tartaric Acid | +12.4° | Water |

| Tartaric Acid | (2S,3S)-(-)-Tartaric Acid | -12.4° | Water |

Data sourced from various chemical literature.[13][14][15][16]

Table 2: Comparison of Enantiomeric Excess (ee) for the Synthesis of 1-Phenylethanol

| Synthetic Method | Catalyst/Reagent | Enantiomeric Excess (ee) | Yield |

| Asymmetric Reduction of Acetophenone | |||

| Noyori Asymmetric Hydrogenation | RuCl₂( (R)-BINAP) | >99% (R) | ~100% |

| CBS Reduction | (R)-Me-CBS, BH₃·SMe₂ | 97% (R) | 95% |

| Enzymatic Reduction | Lactobacillus kefir | >99% (S) | 98% |

| Transfer Hydrogenation | (S,S)-TsDPEN-Ru | 98% (S) | 99% |

| Resolution of Racemic 1-Phenylethanol | |||

| Enzymatic Resolution (Acylation) | Lipase B from Candida antarctica | >99% (R) | <50% |

This table presents representative data compiled from various sources to illustrate the comparative efficacy of different synthetic methods. Actual results may vary depending on specific reaction conditions.

The Biological Significance: Why Chirality Matters in Drug Development

The profound impact of chirality is most evident in the field of pharmacology. Biological systems, being inherently chiral, often interact differently with the two enantiomers of a chiral drug. One enantiomer may be responsible for the desired therapeutic effect, while the other may be less active, inactive, or even cause harmful side effects.[17]

A classic and tragic example is the drug thalidomide, which was prescribed as a sedative in the late 1950s and early 1960s. The drug was sold as a racemic mixture. While the (R)-enantiomer possessed the desired sedative properties, the (S)-enantiomer was found to be a potent teratogen, causing severe birth defects. This disaster highlighted the critical importance of understanding and controlling stereochemistry in drug development.

Table 3: Differential Biological Activity of Chiral Alcohol Enantiomers

| Chiral Alcohol/Drug | Enantiomer | Biological Activity |

| Propranolol | (S)-(-)-Propranolol | β-adrenergic blocker (antihypertensive) |

| (R)-(+)-Propranolol | Inactive as a β-blocker, but has other activities | |

| Isoproterenol | (D)-(-)-Isoproterenol | Bronchodilator (50-80x more effective) |

| (L)-(+)-Isoproterenol | Significantly less active as a bronchodilator | |

| Warfarin | (S)-Warfarin | Anticoagulant (2-5 times more potent) |

| (R)-Warfarin | Less potent anticoagulant |

This table provides illustrative examples of the differential biological activity of enantiomers.[6][9]

The recognition of the differential effects of enantiomers has led regulatory agencies, such as the U.S. Food and Drug Administration (FDA), to issue guidelines that encourage the development of single-enantiomer drugs.[18] This has spurred significant research and development in asymmetric synthesis and chiral analysis within the pharmaceutical industry.

Experimental Cornerstones: Protocols of Discovery and Synthesis

To provide a practical understanding of the methodologies discussed, this section details the experimental protocols for two key procedures: the historical resolution of tartaric acid and a modern asymmetric synthesis of a chiral alcohol.

Historical Protocol: Pasteur's Manual Resolution of Sodium Ammonium Tartrate

Objective: To separate the enantiomeric crystals of sodium ammonium tartrate from a racemic solution.

Materials:

-

Racemic sodium ammonium tartrate

-

Distilled water

-

Beaker

-

Evaporating dish

-

Magnifying glass

-

Fine-tipped tweezers

-

Polarimeter

Procedure:

-

Preparation of the Supersaturated Solution: Dissolve racemic sodium ammonium tartrate in a minimal amount of hot distilled water in a beaker to create a saturated solution.

-

Crystallization: Transfer the hot, saturated solution to an evaporating dish and allow it to cool slowly and evaporate at a temperature below 28°C. This slow cooling is crucial for the formation of well-defined, macroscopic crystals.[3]

-

Crystal Observation and Separation: Once a sufficient number of crystals have formed, carefully decant the mother liquor. Place the crystals under a magnifying glass. Observe the presence of two distinct crystal forms that are mirror images of each other (hemihedral crystals).[3]

-

Manual Sorting: Using fine-tipped tweezers, meticulously separate the two types of crystals into two separate piles. This requires patience and a steady hand.

-

Preparation of Enantiomeric Solutions: Prepare two separate aqueous solutions of equal concentration, one for each pile of sorted crystals.

-

Polarimetry: Measure the optical rotation of each solution using a polarimeter.

-

Observation: One solution will rotate plane-polarized light to the right (dextrorotatory), while the other will rotate it to the left (levorotatory) by an equal magnitude. A solution prepared by mixing equal volumes of the two separated solutions will show no optical rotation.

Modern Protocol: Asymmetric Reduction of Acetophenone to 1-Phenylethanol

Objective: To synthesize enantiomerically enriched (R)-1-phenylethanol from acetophenone using a chiral oxazaborolidine catalyst (CBS reduction).

Materials:

-

Acetophenone

-

(R)-Methyl-CBS (Corey-Bakshi-Shibata) catalyst solution (e.g., 1 M in toluene)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Syringes and needles

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the (R)-Methyl-CBS catalyst solution to a dry round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath.

-

Addition of Borane: Slowly add the borane-dimethyl sulfide complex to the catalyst solution while stirring.

-

Substrate Addition: Add a solution of acetophenone in anhydrous THF dropwise to the reaction mixture over a period of about 30 minutes, maintaining the temperature at 0°C.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching the Reaction: Once the reaction is complete, slowly add methanol dropwise to the reaction mixture at 0°C to quench the excess borane.

-

Work-up: Remove the ice bath and allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain pure 1-phenylethanol.

-

Analysis of Enantiomeric Excess: Determine the enantiomeric excess of the purified product using a chiral GC or HPLC system.

Visualizing the Path Forward: Workflows and Logical Relationships

To better illustrate the concepts and processes discussed in this guide, the following diagrams have been generated using the DOT language.

Logical Flow of Pasteur's Discovery

Caption: Logical progression of Pasteur's experiments leading to the discovery of molecular chirality.

Workflow for Chiral Drug Development

Caption: A simplified workflow illustrating the key stages of chiral drug development.

Decision-Making in Chiral Synthesis

Caption: A logical flow diagram for selecting a strategy for obtaining a single enantiomer of a chiral alcohol.

Conclusion and Future Perspectives

The journey from Pasteur's patient separation of crystals to the sophisticated catalytic systems of today has been one of remarkable scientific progress. The discovery of chiral alcohols and the broader concept of molecular chirality have not only reshaped our understanding of the three-dimensional world of molecules but have also had a profound and lasting impact on human health and medicine. The ability to synthesize and analyze enantiomerically pure compounds with high efficiency and precision is now an indispensable tool in the development of safer and more effective pharmaceuticals.

Looking ahead, the field continues to evolve. The development of even more efficient, selective, and sustainable catalytic systems, including biocatalysts and novel organocatalysts, remains a key area of research. Furthermore, a deeper understanding of the role of chirality in complex biological systems and signaling pathways will undoubtedly open up new avenues for therapeutic intervention. The legacy of the discovery of chiral alcohols is a testament to the power of careful observation, meticulous experimentation, and the relentless pursuit of scientific understanding. For the researchers, scientists, and drug development professionals who continue to build upon this legacy, the future of chiral chemistry holds immense promise for innovation and discovery.

References

- 1. Chirality in Drug Design: A Comprehensive Guide [mindmapai.app]

- 2. Sodium ammonium tartrate - Wikipedia [en.wikipedia.org]

- 3. How can we prepare a chiral compound? PART II. Resolution of racemates. [remotecat.blogspot.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 3.8 Racemic Mixtures and the Resolution of Enantiomers – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 6. Solved Drug activity and stereochemistry The quantitative | Chegg.com [chegg.com]

- 7. benchchem.com [benchchem.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. benchchem.com [benchchem.com]

- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 11. Chiral alcohols: Significance and symbolism [wisdomlib.org]

- 12. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. web.mit.edu [web.mit.edu]

- 16. Chiral Alcohols [sigmaaldrich.com]

- 17. [Preparations and biological properties of chiral compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. discovery.researcher.life [discovery.researcher.life]

Commercial Availability and Suppliers of Enantiopure 2-Pentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of enantiopure (R)-(-)-2-pentanol and (S)-(+)-2-pentanol, including a comparative summary of suppliers and their product specifications. Additionally, it outlines detailed experimental protocols for the synthesis via enzymatic kinetic resolution and the analysis of enantiomeric purity by chiral gas chromatography, crucial for quality assessment in research and drug development.

Commercial Suppliers and Product Specifications

The enantiomers of 2-pentanol are available from several reputable chemical suppliers. The following tables summarize the product offerings for this compound and (S)-(+)-2-pentanol, providing key quantitative data for easy comparison.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Number(s) | Purity/Assay | Enantiomeric Excess (ee) | Optical Rotation | CAS Number |

| Sigma-Aldrich | 330523 | 98% | Not specified | [α]25/D −13°, neat | 31087-44-2 |

| Thermo Scientific Chemicals | J63298MD | 97% | Not specified | Not specified | 31087-44-2 |

| Chem-Impex | 01859 | ≥ 98% (GC) | Not specified | [α]20/D = -12 to -15° (neat)[1] | 31087-44-2 |

| Synthesis with Catalysts Pvt. Ltd. | Not specified | 98% | 98%[2] | [α]25/D -13°, neat[2] | 31087-44-2[2] |

| BOC Sciences | Not specified | ≥98% | ≥95% ee[3] | Not specified | 31087-44-2 |

| TCI AMERICA | Not specified | >98.0%(GC) | Not specified | Not specified | 31087-44-2 |

Table 2: Commercial Suppliers of (S)-(+)-2-Pentanol

| Supplier | Product Number(s) | Purity/Assay | Enantiomeric Excess (ee) | Optical Rotation | CAS Number |

| Sigma-Aldrich | Not specified | 98% | Not specified | Not specified | 26184-62-3 |

| Thermo Scientific Chemicals | Not specified | 97%[4] | Not specified | Not specified | 26184-62-3 |

| Chem-Impex | 01860 | ≥ 98% (GC) | Not specified | [α]20/D = 12 to 15° (neat) | 26184-62-3 |

| Synthesis with Catalysts Pvt. Ltd. | Not specified | 98%[5] | 98%[5] | [α]25/D +13°, neat[5] | 26184-62-3[5] |

Methodologies for Synthesis and Analysis

Synthesis of Enantiopure 2-Pentanol via Enzymatic Kinetic Resolution

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. The enzymatic kinetic resolution of racemic 2-pentanol can be achieved with high enantioselectivity using lipases.

Principle: This method relies on the differential rate of reaction of a chiral catalyst (enzyme) with the two enantiomers of the racemic substrate. In the presence of an acyl donor, one enantiomer is preferentially acylated, allowing for the separation of the unreacted alcohol and the newly formed ester.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (R,S)-2-Pentanol

-

Materials:

-

Racemic 2-pentanol

-

Immobilized Lipase B from Candida antarctica (CALB), such as Novozym 435®

-

Acyl donor (e.g., vinyl acetate or succinic anhydride)[6]

-

Anhydrous organic solvent (e.g., toluene or n-hexane)

-

Standard laboratory glassware and magnetic stirrer

-

Temperature-controlled reaction vessel

-

-

Procedure: a. To a solution of racemic 2-pentanol (1 equivalent) in the chosen anhydrous organic solvent, add the acyl donor (0.5 to 1.0 equivalent, depending on the desired conversion). b. Add the immobilized lipase (typically 10-50 mg per mmol of substrate). c. Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C). d. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral GC (see section 2.2). The goal is to stop the reaction at approximately 50% conversion to obtain both the unreacted alcohol and the ester product in high enantiomeric excess. e. Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused. f. The resulting mixture contains one enantiomer of 2-pentanol and the ester of the other enantiomer. These can be separated by standard purification techniques such as column chromatography or distillation. g. If the ester is the desired product, it can be hydrolyzed (e.g., using NaOH in methanol/water) to yield the other enantiomer of 2-pentanol.

Note: The choice of acyl donor, solvent, temperature, and reaction time can significantly influence the enantioselectivity and reaction rate. Optimization of these parameters is often necessary. For instance, using succinic anhydride as the acylating agent with CALB has been reported to produce (S)-2-pentanol with 99% ee and (R)-2-pentanol with 95% ee.[6]

Analysis of Enantiomeric Purity by Chiral Gas Chromatography (GC)

Chiral GC is the most common and reliable method for determining the enantiomeric excess of volatile chiral compounds like 2-pentanol.

Principle: This technique utilizes a chiral stationary phase (CSP) within the GC column. The two enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus their separation.

Experimental Protocol: Chiral GC-MS Analysis of 2-Pentanol Enantiomers [7][8]

-

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Chiral capillary column. A commonly used stationary phase for the separation of alcohol enantiomers is a derivative of cyclodextrin, such as a β-cyclodextrin-based column (e.g., CYCLOSIL-B).[7]

-

-

Sample Preparation:

-

Dilute a small amount of the 2-pentanol sample in a suitable solvent (e.g., ethanol or hexane).

-

Alternatively, for improved resolution, the alcohol can be derivatized to its acetate ester. A simple procedure involves reacting the alcohol with acetic acid in the presence of a catalytic amount of iodine.[9]

-

-

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Split Ratio: 20:1

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at 40 °C, hold for 1 min, ramp to 120 °C at 2 °C/min, then ramp to 210 °C at 3 °C/min and hold for 1 min.[7] (Note: The temperature program should be optimized for the specific column and instrument used).

-

Detector Temperature (FID): 250 °C

-

MS Parameters (if used): Set to acquire data in full scan or selected ion monitoring (SIM) mode.

-

-

Data Analysis: a. The two enantiomers will appear as two separate peaks in the chromatogram. b. Identify the peaks corresponding to the (R) and (S) enantiomers by injecting authentic standards if available. c. Calculate the enantiomeric excess (ee) using the peak areas (A) of the two enantiomers: ee (%) = |(A_major - A_minor) / (A_major + A_minor)| * 100 where A_major is the area of the peak for the major enantiomer and A_minor is the area of the peak for the minor enantiomer.

Workflow for Sourcing and Quality Control of Enantiopure 2-Pentanol

The following diagram illustrates a typical workflow for researchers and drug development professionals, from selecting a supplier to verifying the quality of the enantiopure 2-pentanol for its intended application.

Caption: Sourcing and Quality Control Workflow for Enantiopure 2-Pentanol.

References

- 1. chemimpex.com [chemimpex.com]

- 2. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

- 3. This compound, 31087-44-2 [thegoodscentscompany.com]

- 4. (S)-(+)-2-Pentanol, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

- 6. researchgate.net [researchgate.net]

- 7. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu [mdpi.com]

- 8. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of (R)-(-)-2-Pentanol in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-2-Pentanol, a chiral secondary alcohol, is a volatile organic compound that contributes to the aroma profile of various natural products. While its racemic form and the (S)-(+)-enantiomer have been identified in numerous plants and fermented foods, the specific natural occurrence and biosynthetic pathways of the (R)-(-)-enantiomer are less well-documented. This technical guide provides an in-depth exploration of the natural occurrence of this compound in plants and fruits, detailing quantitative data, experimental protocols for its analysis, and the current understanding of its biosynthetic origins. This information is of significant interest to researchers in fields ranging from flavor chemistry and food science to pharmacology and drug development, where stereochemistry plays a critical role in biological activity.

Natural Occurrence of this compound

This compound has been identified as a naturally occurring volatile compound in a limited but significant number of plants and fruits. Its presence is often associated with the characteristic aroma and flavor profiles of these natural sources. While data on the enantiomeric distribution of 2-pentanol in many natural products is still scarce, some studies have confirmed the predominance of the (R)-enantiomer.

Quantitative Data Summary

The following table summarizes the available quantitative data on the occurrence of this compound in various natural sources. It is important to note that the concentration of volatile compounds can vary significantly depending on factors such as the cultivar, ripeness, geographical origin, and processing methods.

| Natural Source | Plant Part/Product | Concentration of this compound | Enantiomeric Excess (e.e.) of (R)-enantiomer | Analytical Method | Reference(s) |

| Purple Passion Fruit (Passiflora edulis Sims) | Fruit Pulp (as esters) | Not explicitly quantified for the free alcohol | Nearly optically pure | Multidimensional Gas Chromatography (MDGC) | [1][2] |

| Yellow Passion Fruit (Passiflora edulis f. flavicarpa) | Fruit Pulp (free alcohol) | Not explicitly quantified | Nearly racemic | Multidimensional Gas Chromatography (MDGC) | [1][2] |

| Banana (Musa spp.) | Fresh Fruit | 14.26 ± 2.63 ppm (racemic 2-pentanol) | Not determined | Gas Chromatography-Mass Spectrometry (GC-MS) | [3] |

| Baijiu (Rice Aroma Type) | Fermented Beverage | 1.09 ± 0.15 mg/L | 100% (only (R)-form detected) | Chiral Gas Chromatography-Mass Spectrometry (GC-MS) | [4][5][6][7][8][9] |

| Baijiu (Soy Sauce Aroma Type) | Fermented Beverage | 3.24 ± 0.30 mg/L | 44% | Chiral Gas Chromatography-Mass Spectrometry (GC-MS) | [4][5][6][7][8][9] |

| Baijiu (Strong Aroma Type) | Fermented Beverage | 7.74 ± 1.40 mg/L | 28% | Chiral Gas Chromatography-Mass Spectrometry (GC-MS) | [4][5][6][7][8][9] |

| Baijiu (Light Aroma Type) | Fermented Beverage | 0.68 ± 0.07 mg/L | 88% | Chiral Gas Chromatography-Mass Spectrometry (GC-MS) | [4][5][6][7][8][9] |

Biosynthesis of this compound in Plants

The biosynthesis of C5-alcohols like 2-pentanol in plants is primarily linked to the lipoxygenase (LOX) pathway, which is responsible for the formation of a wide range of volatile "green leaf" compounds. This pathway is initiated by the oxygenation of polyunsaturated fatty acids.

The Lipoxygenase (LOX) Pathway

The generally accepted pathway for the formation of pentanols involves the following key steps:

-

Lipolysis: Lipases release polyunsaturated fatty acids, such as linoleic acid and linolenic acid, from cell membranes.

-

Dioxygenation by Lipoxygenase (LOX): LOX enzymes catalyze the stereo- and regio-specific insertion of molecular oxygen into the fatty acid backbone, forming hydroperoxy fatty acids.

-

Cleavage by Hydroperoxide Lyase (HPL): The unstable hydroperoxides are then cleaved by hydroperoxide lyase (HPL) into smaller aldehyde and oxo-acid fragments. The formation of C5 compounds is thought to arise from the cleavage of 13-hydroperoxides.

-

Reduction by Alcohol Dehydrogenase (ADH): The resulting aldehydes, such as pentanal, are subsequently reduced to their corresponding alcohols by alcohol dehydrogenases (ADHs).

The stereochemistry of the final alcohol product is determined by the stereospecificity of the enzymes involved, particularly the alcohol dehydrogenase. While the general pathway is understood, the specific enzymes that catalyze the reduction of a ketone precursor (e.g., 2-pentanone) to this compound in plants with high enantioselectivity are still under investigation. Research suggests that certain plant-derived ADHs exhibit a preference for producing (R)-enantiomers of secondary alcohols. For instance, enzymes from the genus Lactobacillus have been identified as (R)-specific ADHs, and similar enzymatic activities are being explored in plants.[10]

Experimental Protocols

The accurate identification and quantification of this compound in complex natural matrices require specialized analytical techniques. Chiral gas chromatography coupled with mass spectrometry (GC-MS) is the method of choice for separating and identifying enantiomers of volatile compounds.

Sample Preparation: Extraction of Volatile Compounds

A common method for extracting volatile compounds from plant and fruit matrices is Simultaneous Distillation-Extraction (SDE).

Materials:

-

Sample material (e.g., fruit pulp, plant leaves)

-

Distilled water

-

Organic solvent (e.g., dichloromethane, diethyl ether)

-

Internal standard (e.g., 2-octanol)

-

SDE apparatus

-

Heating mantle

-

Cooling water circulation system

Procedure:

-

Homogenize the plant or fruit sample with distilled water.

-

Add a known amount of an internal standard to the homogenate for quantification purposes.

-

Place the homogenate in the sample flask of the SDE apparatus.

-

Place the extraction solvent in the solvent flask.

-

Connect the flasks to the SDE head and start the cooling water circulation.

-

Heat both flasks to boiling. The steam from the sample flask and the solvent vapor from the solvent flask will mix in the distillation head.

-

Continue the SDE process for a specified time (e.g., 2-4 hours).

-

After extraction, cool the solvent flask and dry the extract over anhydrous sodium sulfate.

-

Concentrate the extract to a small volume under a gentle stream of nitrogen before GC-MS analysis.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph equipped with a chiral capillary column. A commonly used stationary phase for the separation of 2-pentanol enantiomers is a derivative of β-cyclodextrin, such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin.

-

Mass spectrometer detector.

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless or split (e.g., 20:1)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: 40 °C (hold for 1 min), then ramp to 120 °C at 2 °C/min, then ramp to 210 °C at 3 °C/min (hold for 1 min). This program should be optimized based on the specific column and instrument used.

MS Conditions (Example):

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Range: m/z 35-350

-

Ion Source Temperature: 230 °C

-

Transfer Line Temperature: 280 °C

Data Analysis:

-

Identify the peaks corresponding to (R)- and (S)-2-pentanol based on their retention times by injecting authentic standards of each enantiomer.

-

Confirm the identity of the peaks by comparing their mass spectra with reference spectra from a library (e.g., NIST). Characteristic ions for 2-pentanol include m/z 45, 55, and 73.[11]

-

Quantify the concentration of each enantiomer using the internal standard method.

-

Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [|(R) - (S)| / |(R) + (S)|] x 100.

Conclusion and Future Perspectives

The natural occurrence of this compound, particularly in its optically pure form in certain fruits like purple passion fruit, highlights the stereospecificity of plant biosynthetic pathways. While the lipoxygenase pathway is the likely origin of the carbon skeleton, further research is needed to identify and characterize the specific alcohol dehydrogenases responsible for the enantioselective reduction step. A deeper understanding of these enzymatic processes could open avenues for the biotechnological production of enantiomerically pure this compound, a valuable chiral building block for the pharmaceutical and flavor industries. Future studies should focus on screening a wider range of plants and fruits for the presence of this compound, quantifying its concentration, and elucidating the detailed enzymatic mechanisms of its formation. This knowledge will not only enhance our understanding of plant biochemistry but also provide a basis for the sustainable production of this important chiral molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alcohol dehydrogenases from olive (Olea europaea) fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formation of lipid-derived volatile products through lipoxygenase (LOX)- and hydroperoxide lyase (HPL)- mediated pathway in oat, barley and soy bean - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereospecificity and other properties of a novel secondary-alcohol-specific alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. New alcohol dehydrogenases for the synthesis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comment on Hu et al. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. Foods 2022, 11, 2584 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Optical Rotation of (R)-(-)-2-Pentanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the optical rotation of (R)-(-)-2-Pentanol, a chiral secondary alcohol. The document details the fundamental principles of optical activity, experimental protocols for its measurement, and relevant physicochemical data.

Introduction to Optical Rotation and Chirality

Optical rotation is a unique property of chiral molecules, which are molecules that are non-superimposable on their mirror images. These mirror images are known as enantiomers. This compound is the (R)-enantiomer of 2-pentanol and is levorotatory, meaning it rotates the plane of plane-polarized light to the left (counter-clockwise).[1][2] Its enantiomer, (S)-(+)-2-Pentanol, is dextrorotatory, rotating plane-polarized light to the right (clockwise) by the same magnitude under identical conditions.[2] This phenomenon, known as optical activity, is a critical parameter in the characterization and quality control of chiral compounds in the pharmaceutical and chemical industries.[1]

The direction and magnitude of optical rotation are determined experimentally using a polarimeter. The measured rotation is influenced by several factors, including the concentration of the sample, the path length of the light through the sample, the temperature, and the wavelength of the light used.[3][4] To standardize these measurements, the concept of specific rotation ([α]) is used.

Physicochemical and Optical Properties of this compound

This compound is a colorless liquid at room temperature with a characteristic alcoholic odor.[1] A summary of its key physical and optical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂O | ChemSpider |

| Molecular Weight | 88.15 g/mol | ChemSpider |

| CAS Number | 31087-44-2 | [1] |

| Boiling Point | 119-120 °C | Sigma-Aldrich |

| Density | 0.809 g/mL at 20 °C | Sigma-Aldrich |

| Refractive Index | n20/D 1.406 | Sigma-Aldrich |

| Specific Rotation ([α]²⁵D) | -13° (neat) | Sigma-Aldrich |

| Specific Rotation Range | -12.0° to -15.0° | [5] |

Factors Influencing Optical Rotation

The observed optical rotation of a sample is dependent on several experimental parameters. Understanding these factors is crucial for accurate and reproducible measurements.

| Factor | Description |

| Concentration (c) | The observed rotation is directly proportional to the concentration of the chiral compound in solution. |

| Path Length (l) | The observed rotation is directly proportional to the length of the polarimeter cell through which the light passes. |

| Temperature (T) | Temperature can affect the conformation of the chiral molecule and the density of the solvent, thereby influencing the observed rotation. Measurements are typically performed at a constant temperature, commonly 20°C or 25°C.[3][4] |

| Wavelength (λ) | The magnitude of optical rotation is highly dependent on the wavelength of the light used. This phenomenon is known as optical rotatory dispersion (ORD). Standard measurements are typically made using the sodium D-line (589 nm).[3] |

| Solvent | The solvent can interact with the chiral solute, affecting its conformation and thus its optical rotation. The solvent used should always be specified when reporting specific rotation. |

Experimental Protocol for Measuring Optical Rotation

The following is a detailed methodology for measuring the optical rotation of a neat liquid sample like this compound using a polarimeter.

4.1. Instrumentation and Materials

-

Polarimeter

-

Polarimeter cell (1 dm)

-

This compound sample

-

Volumetric flasks and pipettes (if preparing solutions)

-

Appropriate solvent (if applicable)

-

Lint-free wipes

-

Thermometer

4.2. Procedure

-

Instrument Warm-up and Calibration:

-

Turn on the polarimeter and the light source (e.g., sodium lamp) and allow the instrument to warm up and stabilize according to the manufacturer's instructions.

-

Calibrate the instrument by filling the clean polarimeter cell with a blank solvent (if measuring a solution) or ensuring it is empty and clean for a neat sample. The reading should be zero. Adjust if necessary.

-

-

Sample Preparation:

-

Ensure the this compound sample is pure and free of any particulate matter.

-

If measuring a neat sample, carefully fill the clean and dry polarimeter cell, ensuring there are no air bubbles in the light path.

-

If preparing a solution, accurately weigh the this compound and dissolve it in a precise volume of a suitable achiral solvent in a volumetric flask. Record the concentration in g/mL.

-

-

Measurement:

-

Place the filled polarimeter cell into the sample chamber of the polarimeter.

-

Record the temperature of the sample.

-

Look through the eyepiece and rotate the analyzer until the two halves of the visual field have equal intensity (are equally dark).

-

Record the observed angle of rotation (α).

-

Repeat the measurement at least three times and calculate the average observed rotation.

-

4.3. Calculation of Specific Rotation

The specific rotation ([α]) is calculated using the following formula:

For a neat liquid: [α]Tλ = α / (l * d)

For a solution: [α]Tλ = α / (l * c)

Where:

-

[α] is the specific rotation.

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of light (e.g., "D" for the sodium D-line).

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

d is the density of the neat liquid in g/mL.

-

c is the concentration of the solution in g/mL.

Visualizations

5.1. Principle of Optical Activity

The following diagram illustrates the fundamental principle of how a chiral molecule like this compound interacts with plane-polarized light.

Caption: Interaction of light with a chiral sample in a polarimeter.

5.2. Experimental Workflow for Polarimetry

The logical flow of the experimental procedure for measuring optical rotation is depicted in the following diagram.

Caption: Step-by-step workflow for the measurement of optical rotation.

References

Methodological & Application

Application Note: Enantioselective Synthesis of (R)-(-)-2-Pentanol from 2-Pentanone

Introduction

Optically active secondary alcohols are crucial chiral building blocks in the synthesis of pharmaceuticals and other biologically active compounds.[1][2][3] The enantioselective reduction of prochiral ketones is one of the most efficient methods to produce these valuable intermediates.[1][4][5] (R)-(-)-2-Pentanol, in particular, serves as a versatile chiral starting material in various enantioselective syntheses and finds applications in the pharmaceutical and cosmetic industries.[3][6] This application note details a robust and highly selective protocol for the synthesis of this compound from 2-pentanone via asymmetric transfer hydrogenation (ATH) using a well-defined chiral ruthenium catalyst.

Asymmetric transfer hydrogenation offers an operationally simple, safe, and effective alternative to reductions using metal hydrides or hydrogen gas.[4][7] The use of isopropanol as both the solvent and the hydride source, in conjunction with a chiral catalyst, facilitates the efficient and stereocontrolled reduction of the ketone.

Reaction Principle

The enantioselective reduction of 2-pentanone to this compound is achieved through asymmetric transfer hydrogenation. This process involves the transfer of a hydride from a donor molecule, typically isopropanol, to the ketone, mediated by a chiral transition metal catalyst. In this protocol, a ruthenium(II) complex bearing a chiral diamine ligand, (1R,2R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), is employed to ensure high enantioselectivity. The catalyst facilitates the stereospecific delivery of the hydride to one of the prochiral faces of the ketone, yielding the desired (R)-enantiomer of the alcohol in high enantiomeric excess (ee).

Experimental Protocol

Materials:

-

2-Pentanone (≥99%)

-

[RuCl₂(p-cymene)]₂ (Ruthenium(II) p-cymene dichloride dimer)

-

(1R,2R)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((1R,2R)-TsDPEN)

-

Anhydrous Isopropanol (i-PrOH)

-

Potassium hydroxide (KOH)

-

Anhydrous Diethyl ether (Et₂O)

-

Anhydrous Magnesium sulfate (MgSO₄)

-

Ethyl acetate (for chromatography)

-

Hexane (for chromatography)

-

Argon or Nitrogen gas (for inert atmosphere)

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a magnetic stirrer

-

Inert atmosphere setup (argon or nitrogen line)

-

Thermostatically controlled oil bath or heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates

-

Gas chromatograph with a chiral column (e.g., β-cyclodextrin stationary phase) for ee determination[8][9][10]

Procedure:

-

Catalyst Pre-formation:

-

In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve [RuCl₂(p-cymene)]₂ (e.g., 3.1 mg, 0.005 mmol) and (1R,2R)-TsDPEN (e.g., 7.4 mg, 0.02 mmol) in anhydrous isopropanol (10 mL).

-

Stir the resulting orange solution at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex.

-

-

Asymmetric Transfer Hydrogenation:

-

To the catalyst solution, add 2-pentanone (e.g., 172.3 mg, 2.0 mmol).

-

Prepare a 0.1 M solution of KOH in anhydrous isopropanol. Add an appropriate volume of this solution (e.g., 0.2 mL, 0.02 mmol) to the reaction mixture to act as an activator.

-

Heat the reaction mixture to a specified temperature (e.g., 40°C) and stir vigorously.

-

Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 2-6 hours).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding a few drops of water.

-

Remove the isopropanol under reduced pressure using a rotary evaporator.

-

Extract the residue with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

-

-

Characterization and Enantiomeric Excess Determination:

Data Presentation

The following table summarizes the expected quantitative data for the enantioselective synthesis of this compound based on typical results for asymmetric transfer hydrogenation of aliphatic ketones.

| Parameter | Value |

| Substrate | 2-Pentanone |

| Catalyst | [RuCl₂(p-cymene)]₂ / (1R,2R)-TsDPEN |

| Catalyst Loading (mol%) | 0.5 |

| Hydride Source | Isopropanol |

| Activator | KOH |

| Temperature | 40°C |

| Reaction Time | 4 hours |

| Conversion | >99% |

| Isolated Yield | 90-95% |